Ethyl 4-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Historical Development of Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives have been integral to medicinal chemistry since their first isolation in the late 19th century. The piperazine ring’s structural rigidity and ability to form hydrogen bonds with biological targets made it a scaffold of interest for drug design. Early applications focused on antihelminthic therapies, but by the mid-20th century, researchers recognized the potential of substituted piperazines to modulate neurotransmitter systems. For example, the introduction of the 4-(2-pyrimidinyl)piperazine moiety in antipsychotics like ziprasidone demonstrated how ring substitutions could enhance receptor affinity.
The 1980s marked a turning point with the development of piperazine-containing fluoroquinolones (e.g., ciprofloxacin), which leveraged the scaffold’s ability to improve water solubility and bioavailability. Modern synthetic strategies, such as reductive amination and nucleophilic substitution, now enable precise functionalization at the 1- and 4-positions of the piperazine ring. Table 1 summarizes key milestones in piperazine derivative development.
Table 1: Milestones in Piperazine-Based Drug Development
Significance of Dibromophenoxy-Substituted Compounds
Dibromophenoxy groups are pharmacologically significant due to their dual role as hydrogen bond acceptors and hydrophobic anchors. The 2,4-dibromophenoxy moiety, in particular, enhances binding to aromatic pockets in enzyme active sites. Marine natural products like 3,5-dibromo-2-(2,4-dibromophenoxy)phenol (BPE) from Dysidea granulosa sponges demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.117 µg/mL. This activity correlates with the compound’s ability to disrupt bacterial membrane potential and inhibit ATP synthesis.
The electronegative bromine atoms also improve metabolic stability by reducing oxidative dealkylation. In a 2024 study, dibromophenoxy-modified piperazines showed 3.2-fold greater plasma half-life compared to non-halogenated analogs. Structural comparisons (Figure 1) reveal that the 2,4-dibromo pattern optimally balances steric bulk and electronic effects for target engagement.
Figure 1: Structural comparison of halogenated phenoxy derivatives
Evolution of Research on Ethyl 4-(3-(2,4-Dibromophenoxy)-2-Hydroxypropyl)Piperazine-1-Carboxylate Hydrochloride
The target compound represents a strategic fusion of piperazine’s pharmacokinetic advantages with dibromophenoxy’s bioactivity. Its synthesis likely follows a multi-step protocol:
- Nucleophilic substitution : Reaction of 2,4-dibromophenol with epichlorohydrin yields 3-(2,4-dibromophenoxy)-1,2-epoxypropane.
- Ring-opening : The epoxide reacts with piperazine under basic conditions to form 3-(2,4-dibromophenoxy)-2-hydroxypropylpiperazine.
- Esterification : Treatment with ethyl chloroformate introduces the carboxylate group at the piperazine nitrogen.
- Salt formation : Hydrochloride salt precipitation enhances crystallinity and storage stability.
A 2024 patent (CN88100923A) describes analogous piperazine derivatives with 85–92% purity after recrystallization from ethanol/water. X-ray diffraction studies of related compounds show that the 2-hydroxypropyl linker adopts a staggered conformation, positioning the dibromophenoxy group perpendicular to the piperazine plane. This geometry minimizes steric clashes during receptor binding.
Current Research Landscape and Significance
Recent studies prioritize halogenated piperazines for niche applications where conventional therapies fail. For example:
- Antimicrobial resistance : Derivatives with dibromophenoxy groups show promise against vancomycin-resistant Enterococci (VRE), with MIC90 values ≤1 µg/mL.
- Radiation protection : Piperazine-based compounds like 1-(2-hydroxyethyl)piperazine derivatives reduce γ-radiation-induced DNA damage by 62% in human lymphocytes.
- CNS disorders : Structural analogs modulate 5-HT~1A~ and D~2~ receptors with sub-nanomolar affinity, suggesting potential in schizophrenia treatment.
Ongoing challenges include optimizing metabolic stability and reducing hepatic first-pass effects. A 2024 review highlights ethyl carboxylate moieties (as in the target compound) for masking primary amines, thereby prolonging systemic exposure. Computational models predict that the hydrochloride salt form improves aqueous solubility (logS = −2.1) compared to freebase analogs (logS = −3.8).
Properties
IUPAC Name |
ethyl 4-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Br2N2O4.ClH/c1-2-23-16(22)20-7-5-19(6-8-20)10-13(21)11-24-15-4-3-12(17)9-14(15)18;/h3-4,9,13,21H,2,5-8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGDPRNNTKUCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br2ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antiparasitic effects. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a dibromophenoxy group and a hydroxypropyl chain. Its molecular formula is , indicating the presence of bromine atoms which may contribute to its biological effects.
Piperazine derivatives are known to interact with various biological targets. The specific mechanism of action for this compound has not been extensively characterized, but similar compounds have demonstrated the following activities:
- Anti-inflammatory Effects : Piperazine derivatives can inhibit chemokines such as MIP-1α and RANTES, which play critical roles in inflammatory responses . This inhibition suggests potential use in treating inflammatory diseases.
- Antiparasitic Activity : Some piperazine derivatives have shown efficacy against parasitic infections by disrupting metabolic pathways in parasites .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of chemokines | |
| Antiparasitic | Effective against various parasites | |
| Cytotoxicity | Low cytotoxicity in mammalian cells |
Case Studies and Research Findings
- Anti-inflammatory Studies : Research on related piperazine compounds has demonstrated significant anti-inflammatory properties. For instance, studies have shown that these compounds can reduce cytokine production and inhibit leukocyte migration, which are crucial in the inflammatory process .
- Antiparasitic Efficacy : In vitro studies have indicated that certain piperazine derivatives exhibit potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values significantly lower than standard treatments like metronidazole . This suggests a promising avenue for developing new antiparasitic therapies.
- Safety Profile : Toxicological assessments reveal that many piperazine derivatives maintain a favorable safety profile, exhibiting low cytotoxicity at therapeutic concentrations. This aspect is critical for their development as safe therapeutic agents .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that piperazine derivatives, including ethyl 4-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, exhibit significant anti-inflammatory properties. These compounds are believed to inhibit the activity of chemokines such as MIP-1α and RANTES, which play critical roles in the inflammatory response by regulating leukocyte migration and activation .
Case Study : A study on similar piperazine derivatives demonstrated their efficacy in reducing inflammation in animal models of arthritis, suggesting potential therapeutic applications for chronic inflammatory diseases.
Antimicrobial Properties
The compound has shown promising results in inhibiting bacterial growth, particularly against resistant strains. This property is vital in addressing the increasing prevalence of antibiotic-resistant infections.
Case Study : In vitro studies have reported that derivatives of this compound exhibit significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration values comparable to standard antibiotics .
Anticancer Potential
Recent investigations into the anticancer properties of piperazine derivatives have highlighted their ability to induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis of Piperazine Derivatives
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Other Piperazine Derivative A | Moderate | High | Moderate |
| Other Piperazine Derivative B | Low | Moderate | High |
Comparison with Similar Compounds
Structural Modifications in Phenoxy Substituents
The 2,4-dibromophenoxy group distinguishes this compound from analogs with substituted phenoxy moieties. Key comparisons include:
Key Observations :
- Bromine vs. Methyl/Acetyl Groups : The 2,4-dibromo substitution introduces significant electrophilic character and higher molecular weight compared to methyl or acetyl substituents. Bromine’s electron-withdrawing nature may enhance binding to receptors with halogen-bonding domains (e.g., serotonin or dopamine receptors) .
Pharmacological Activity Comparisons
Evidence from structurally related compounds highlights substituent-dependent bioactivity:
- Moloka’iamine (3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine): Demonstrated >50% inhibition of cell migration at 10–30 μM, attributed to the dibromophenoxy group’s antimigratory effects .
- HBK Series (e.g., HBK-14 to HBK-19): Piperazine derivatives with chloro/methylphenoxy groups showed varied affinities for serotonin (5-HT₁A/2A) and adrenergic (α₁) receptors. Chlorine substituents improved receptor selectivity compared to methyl groups .
- Hydroxymoloka’iamine : A hydroxy-substituted analog exhibited reduced activity, emphasizing the detrimental effect of polar groups in certain contexts .
Implications for Target Compound: The 2,4-dibromophenoxy group may confer enhanced antimigratory or receptor-binding activity compared to non-halogenated analogs, though solubility challenges (due to high molecular weight) could limit bioavailability.
Comparison with Analogs :
- HBK Series: Used similar coupling strategies but varied in phenoxy-substituted alkyl halide precursors .
- Ethyl 4-(4-fluorophenyl)piperazine-1-yl acetate : Employed ethyl bromoacetate for carboxylate introduction, highlighting versatility in linker groups .
Q & A
Q. What protocols ensure compliance with safety and disposal regulations for halogenated piperazine derivatives?
- Methodological Answer :
- Handling : Use nitrile gloves, fume hoods, and static-dissipative containers to prevent electrostatic ignition (flammable solvents).
- Waste Disposal : Halogenated waste must be incinerated at >1,000°C with scrubbers to prevent dioxin release. Document disposal per EPA 40 CFR §261.33 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
